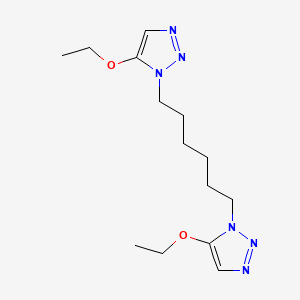
1,1'-(Hexane-1,6-diyl)bis(5-ethoxy-1H-1,2,3-triazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Hexane-1,6-diyl)bis(5-ethoxy-1H-1,2,3-triazole) is a synthetic organic compound characterized by its unique structure, which includes two 1,2,3-triazole rings connected by a hexane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Hexane-1,6-diyl)bis(5-ethoxy-1H-1,2,3-triazole) typically involves a multi-step process. One common method includes the reaction of 1,6-dibromohexane with sodium azide to form 1,6-diazidohexane. This intermediate is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with ethyl propiolate to yield the desired product. The reaction conditions often involve the use of a solvent such as acetonitrile and a copper(I) catalyst at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Hexane-1,6-diyl)bis(5-ethoxy-1H-1,2,3-triazole) can undergo various chemical reactions, including:
Oxidation: The triazole rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the ethoxy groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction could produce triazole derivatives with different alkyl or aryl groups.
Applications De Recherche Scientifique
1,1’-(Hexane-1,6-diyl)bis(5-ethoxy-1H-1,2,3-triazole) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mécanisme D'action
The mechanism of action of 1,1’-(Hexane-1,6-diyl)bis(5-ethoxy-1H-1,2,3-triazole) involves its interaction with specific molecular targets and pathways. The triazole rings can bind to various enzymes and receptors, modulating their activity. This binding can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-(Hexane-1,6-diyl)bis(1H-pyrrole-2,5-dione)
- 1,1’-(Hexane-1,6-diyl)bis(3-methyl-1H-imidazol-3-ium)
- 1,1’-(Hexane-1,6-diyl)bis(5-oxopyrrolidine-3-carboxylic acid)
Uniqueness
1,1’-(Hexane-1,6-diyl)bis(5-ethoxy-1H-1,2,3-triazole) is unique due to its specific structural features, such as the presence of ethoxy groups and the hexane linker. These features confer distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Propriétés
Numéro CAS |
90145-42-9 |
|---|---|
Formule moléculaire |
C14H24N6O2 |
Poids moléculaire |
308.38 g/mol |
Nom IUPAC |
5-ethoxy-1-[6-(5-ethoxytriazol-1-yl)hexyl]triazole |
InChI |
InChI=1S/C14H24N6O2/c1-3-21-13-11-15-17-19(13)9-7-5-6-8-10-20-14(22-4-2)12-16-18-20/h11-12H,3-10H2,1-2H3 |
Clé InChI |
MYBPVRNUVRBTKH-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CN=NN1CCCCCCN2C(=CN=N2)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


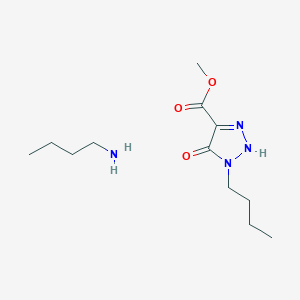

![N-{2-[(8-Butyl-8-azabicyclo[3.2.1]octan-3-yl)amino]ethyl}acetamide](/img/structure/B14359120.png)
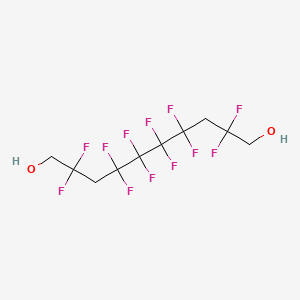
![Methyl(dipentyl)[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14359131.png)
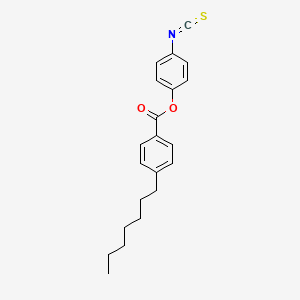
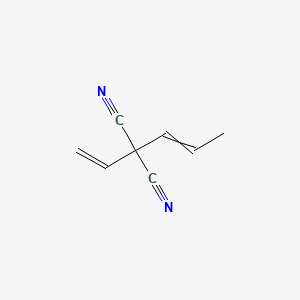
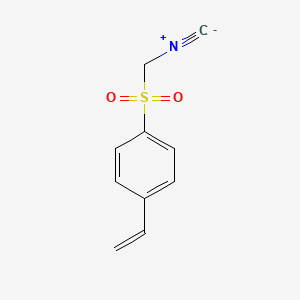
![Bis[4-(chlorocarbonyl)phenyl] naphthalene-2,6-dicarboxylate](/img/structure/B14359144.png)
![Diethyl {2-[(ethoxycarbonyl)oxy]ethyl}phosphonate](/img/structure/B14359159.png)
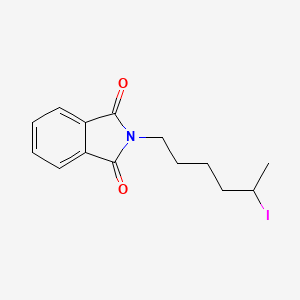
![[(Methylphosphanediyl)di(propane-3,1-diyl)]bis(diethylphosphane)](/img/structure/B14359176.png)
![2-[(4-{[tert-Butyl(dimethyl)silyl]oxy}but-2-yn-1-yl)sulfanyl]-1H-indole](/img/structure/B14359180.png)

